

Spectroscopic Data and Analysis of MCPA-Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MCPA-sodium

Cat. No.: B164995

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of **MCPA-sodium** (sodium 2-(4-chloro-2-methylphenoxy)acetate). The information presented herein is intended to support research, quality control, and regulatory activities involving this widely used herbicide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for MCPA, the parent acid of **MCPA-sodium**. The data for the sodium salt is expected to be very similar, with the most significant difference being the absence of the acidic proton in the ^1H NMR spectrum and a shift in the carboxylate vibrational frequency in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.7[1]	Singlet	Carboxylic Acid (-COOH)
~7.1[1]	Multiplet	Aromatic (H-5)
~7.0[1]	Multiplet	Aromatic (H-3)
~6.6[1]	Multiplet	Aromatic (H-6)
4.67[1]	Singlet	Methylene (-O-CH ₂ -)
2.25[1]	Singlet	Methyl (-CH ₃)

Note: In **MPGA-sodium**, the carboxylic acid proton signal at ~10.7 ppm will be absent. Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for (4-chloro-2-methylphenoxy)acetic acid

Chemical Shift (δ) ppm	Assignment
174.91[1]	Carbonyl (-COO-)
130.99[1]	Aromatic (C-Cl)
126.54[1]	Aromatic (C-CH ₃)
112.36[1]	Aromatic (C-O)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Aromatic (C-H)
Not available in snippet	Methylene (-O-CH ₂ -)
Not available in snippet	Methyl (-CH ₃)

Note: Data is for the free acid, (4-chloro-2-methylphenoxy)acetic acid, in CDCl₃.[1] Complete peak assignments were not available in the provided search results.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for MCPA

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~2930, ~2850	C-H stretch	Methyl, Methylene
~1710	C=O stretch	Carboxylic Acid
1550-1700	C=C stretch	Aromatic Ring
~1230, ~1333	C-O stretch	Phenoxy group
1182-1400	C-H bend	Methylene
~1483	C-H bend (scissoring)	Methylene

Note: For **MCPA-sodium**, the broad O-H stretch will be absent, and the C=O stretch of the carboxylate will shift to a lower wavenumber (typically in the 1650-1550 cm⁻¹ region).

Mass Spectrometry (MS)

Table 4: Key Mass Fragments for MCPA

m/z	Interpretation
199/201	[M-H] ⁻ (Molecular ion of the acid, isotopic pattern for Cl)[2]
141/143	[(4-chloro-2-methylphenoxy) ⁻] (Loss of carboxymethyl group, isotopic pattern for Cl)[2]

Note: Data obtained from LC-MS/MS analysis in negative ion mode.[2] The molecular ion of **MCPA-sodium** itself is typically not observed; instead, the anion of the dissociated acid is detected.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for MCPA

Wavelength (λ max)	Molar Absorptivity (ϵ)	Solvent/Conditions
279 nm	$1550 \text{ M}^{-1}\text{cm}^{-1}$	Anionic form (pH 5.9)
277 nm	$1395 \text{ M}^{-1}\text{cm}^{-1}$	Molecular form
278 nm	Not specified	Aqueous solution

Experimental Protocols

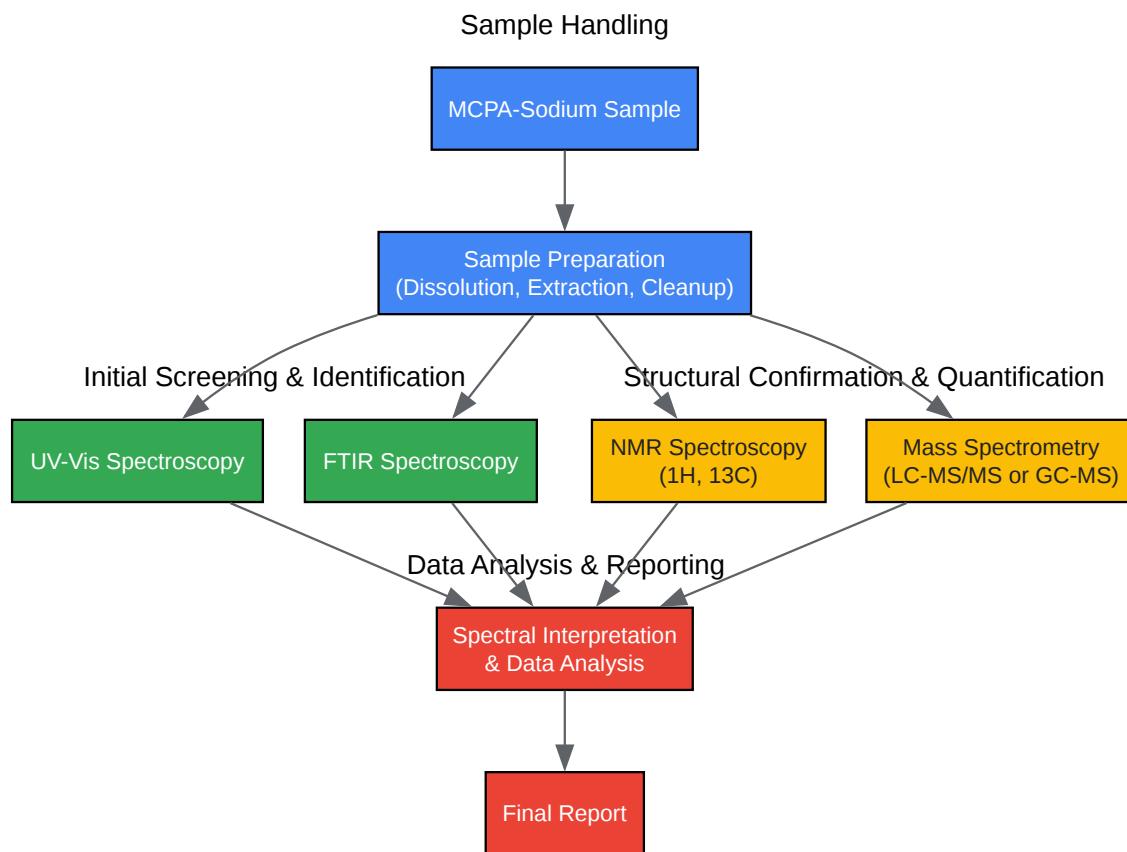
Sample Preparation for Spectroscopic Analysis

- For NMR Spectroscopy: Dissolve 5-25 mg of **MCPA-sodium** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).^{[3][4]} The solution should be free of particulate matter; filter if necessary.^[3]
- For IR Spectroscopy (KBr Pellet): Grind 1-2 mg of **MCPA-sodium** with 100-200 mg of dry KBr powder.^[5] Press the mixture into a thin, transparent pellet using a hydraulic press.^[5]
- For Mass Spectrometry (LC-MS/MS): Sample preparation depends on the matrix. For water samples, direct injection after acidification may be possible.^[6] For complex matrices like soil or biological tissues, extraction with a solvent such as acetonitrile followed by a cleanup step (e.g., solid-phase extraction) is typically required.^{[2][7]}

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated MCPA molecule.[2][6]
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (m/z 199) to a specific product ion (e.g., m/z 141).[2][8]


Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: MCPA is a non-volatile acid and requires derivatization before GC analysis. A common method is esterification to form the methyl ester.[9]
- Chromatographic Separation:
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
- Mass Spectrometric Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Analysis Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and analysis of **MCPA-sodium**.

Workflow for Spectroscopic Analysis of MCPA-Sodium

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **MCPA-Sodium**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis
[nanalysis.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of MCPA-Sodium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b164995#spectroscopic-data-and-analysis-of-mcpa-sodium-for-identification\]](https://www.benchchem.com/product/b164995#spectroscopic-data-and-analysis-of-mcpa-sodium-for-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com